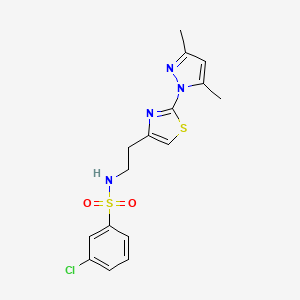

3-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

The compound 3-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core linked to a thiazole ring substituted with a 3,5-dimethylpyrazole moiety. Structural characterization of similar compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name |

3-chloro-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2S2/c1-11-8-12(2)21(20-11)16-19-14(10-24-16)6-7-18-25(22,23)15-5-3-4-13(17)9-15/h3-5,8-10,18H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNAKXHHIGGBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl and thiazolyl intermediates. One common approach is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with appropriate amines under heating reflux conditions in acetonitrile. Subsequent reactions may include chlorination and sulfonamide formation to introduce the chloro and benzenesulfonamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

- The target compound employs a sulfonamide group, whereas compounds 10d–10f utilize a urea linkage. Sulfonamides are generally more acidic and rigid compared to ureas, which may influence target binding and solubility.

- The pyrazole substituent in the target introduces a planar, electron-rich heterocycle, contrasting with the piperazine ring in 10d–10f, which adds conformational flexibility and basicity.

Observations :

- The trifluoromethyl substituents (10d, 10e) result in higher molecular weights compared to the chloro analog (10f).

- Yields are consistently high (89–93%), suggesting robust synthetic routes for thiazole-urea derivatives.

Functional Group Impact

- Sulfonamide vs.

- Chloro vs. Trifluoromethyl : The 3-chloro substituent in the target and compound 10f enhances hydrophobicity, while trifluoromethyl groups (10d, 10e) improve electronegativity and lipophilicity.

Research Findings and Implications

- Structural Insights : The combination of a sulfonamide and pyrazole-thiazole system in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., carbonic anhydrases or kinase targets).

- Synthetic Feasibility : High yields for 10d–10f suggest that analogous thiazole derivatives can be synthesized efficiently, though the target’s sulfonamide group may require optimized coupling conditions.

Biological Activity

The compound 3-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing findings from diverse research sources.

Molecular Formula and Weight

- Molecular Formula : C₁₄H₁₈ClN₃O₂S

- Molecular Weight : 329.83 g/mol

Structural Representation

The compound features a thiazole ring, a benzenesulfonamide moiety, and a pyrazole group, which contribute to its biological activity. The presence of chlorine and various functional groups enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively:

- IC50 Values : Many thiazole-based compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity. For example, a related compound showed an IC50 of 0.95 nM against specific cancer cell lines .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial efficacy. Research highlights include:

- Synthesis and Testing : New derivatives containing thiazole and pyrazole were synthesized and tested against multiple bacterial strains, showing promising antimicrobial activity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : Thiazole derivatives often act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For instance, compounds with similar structures have been shown to inhibit Aurora-A kinase and CDK2 with significant potency .

Study 1: Anticancer Efficacy

A study focused on the anticancer effects of a thiazole-pyrazole derivative demonstrated that the compound significantly reduced tumor growth in vivo. The mechanism was linked to the induction of apoptosis in cancer cells.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Thiazole-Pyrazole Derivative | A549 (Lung Cancer) | 50 | Apoptosis Induction |

| Doxorubicin | A549 | 10 | DNA Intercalation |

Study 2: Antimicrobial Activity

In another investigation, thiazole derivatives were synthesized and tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria:

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole-Pyrazole Derivative | E. coli | 32 µg/mL |

| Standard Antibiotic | E. coli | 16 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.